Ethyl 3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylate: A Comprehensive Technical Guide for Researchers
Ethyl 3-(Trifluoromethyl)-1H-Pyrazole-5-Carboxylate: A Comprehensive Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a fluorinated heterocyclic compound of significant interest in modern chemical research. Its unique molecular architecture, combining the versatile pyrazole scaffold with the modulating effects of a trifluoromethyl group, makes it a highly valuable building block. This guide provides an in-depth exploration of its chemical properties, synthesis, applications, and safe handling procedures, designed for professionals in the fields of medicinal chemistry, agrochemical science, and materials research. The presence of the electron-withdrawing trifluoromethyl group often enhances the biological activity, metabolic stability, and bioavailability of parent molecules, making this compound a crucial intermediate in the development of novel therapeutic agents and advanced materials.[1]
PART 1: Core Chemical and Physical Data
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.
1.1 Chemical Identity
The unambiguous identification of this compound is critical for regulatory compliance, procurement, and scientific communication.
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IUPAC Name : ethyl 5-(trifluoromethyl)-1H-pyrazole-3-carboxylate[7]
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Common Synonyms : Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, 5-(Ethoxycarbonyl)-3-(trifluoromethyl)-1H-pyrazole[2][4][5]
1.2 Physicochemical Properties
The physical and chemical characteristics of the compound dictate its behavior in various solvents and reaction conditions, influencing experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 208.14 g/mol | [2][3][6] |
| Appearance | Off-white solid | [4] |
| Melting Point | 93-98 °C | [5][6] |
| Boiling Point | 288.5 °C (at 760 mmHg) | [6] |
| Density | 1.397 g/cm³ | [6] |
| Topological Polar Surface Area (TPSA) | 54.98 Ų | [2] |
| LogP | 1.6052 | [2] |
1.3 Molecular Structure
The structure of the molecule is fundamental to its reactivity and interactions.
Caption: Chemical structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.
PART 2: Synthesis and Purification
The synthesis of this pyrazole derivative is a key process for its availability in research. The most common and reliable methods involve cyclocondensation reactions.[1]
2.1 Overview of Synthetic Strategies
The formation of the pyrazole ring is typically achieved through the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. For this specific molecule, an ethyl ester of a trifluoromethyl-substituted β-ketoacid is the ideal precursor. This approach offers high regioselectivity and good yields.
Caption: General synthetic pathway via cyclocondensation.
2.2 Detailed Laboratory Synthesis Protocol
This protocol describes a representative lab-scale synthesis adapted from established procedures for similar pyrazole carboxylates.[8]
Objective: To synthesize ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate from ethyl 4,4,4-trifluoro-3-oxobutanoate and hydrazine hydrate.
Materials:
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Ethyl 4,4,4-trifluoro-3-oxobutanoate
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Hydrazine hydrate
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Ethanol (absolute)
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Glacial Acetic Acid
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Saturated sodium bicarbonate solution
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Ethyl acetate
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Anhydrous sodium sulfate
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Deionized water
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in a solution of ethanol and glacial acetic acid (100:1 v/v). Cool the flask in an ice bath to 0 °C.
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Causality: The acidic medium catalyzes the initial condensation reaction. Cooling is essential to control the exothermic nature of the reaction and prevent side product formation.
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Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
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Causality: Slow, controlled addition prevents a rapid temperature increase and minimizes the formation of symmetrical dihydrazones.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
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Causality: This extended period allows the cyclization of the intermediate hydrazone to the stable pyrazole ring to proceed to completion.
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Workup and Extraction: Pour the reaction mixture into deionized water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
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Causality: Neutralization quenches the acid catalyst. Extraction with an organic solvent isolates the product from the aqueous phase containing inorganic salts and residual ethanol.
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Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Causality: Removal of residual water is crucial before solvent evaporation to obtain a dry crude product.
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2.3 Purification and Characterization
The crude product is typically an off-white solid that requires purification.
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Purification Method: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is the most common method to obtain a high-purity product.
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Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
PART 3: Applications in Research and Development
The unique combination of a pyrazole core and a trifluoromethyl group makes this compound a privileged scaffold in several areas of chemical science.[1]
Caption: Key application areas for the title compound.
3.1 Role in Medicinal Chemistry
The pyrazole ring is a well-established pharmacophore present in numerous approved drugs. The incorporation of a trifluoromethyl group can significantly enhance a molecule's therapeutic potential.[1]
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Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug candidate.
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Binding Affinity: The high electronegativity of the -CF₃ group can alter the electronic profile of the pyrazole ring, leading to stronger interactions (e.g., hydrogen bonding, dipole-dipole) with target proteins, enzymes, or receptors.[1]
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Therapeutic Areas: This building block is a key intermediate for synthesizing novel drug candidates, with research focused on anti-inflammatory, analgesic, and anti-cancer agents.[1][9]
3.2 Utility in Agrochemicals
In agricultural science, the development of potent and selective pesticides is paramount. Trifluoromethyl-pyrazole derivatives have shown remarkable efficacy.
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Herbicides and Fungicides: This compound serves as a critical intermediate for creating next-generation crop protection agents. The resulting molecules often exhibit high potency, allowing for lower application rates and improved environmental profiles.[9]
3.3 Applications in Material Science
The distinct electronic properties of this molecule make it a candidate for the development of advanced materials.
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Polymers and Coatings: Its inclusion in polymer backbones can enhance thermal stability and chemical resistance.[9]
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Organic Electronics: The combination of an aromatic system and a strong electron-withdrawing group suggests potential applications in the design of organic semiconductors and other electronic materials.[1]
PART 4: Safety and Handling
Proper handling of this chemical is essential to ensure laboratory safety. It is classified as a hazardous substance.[5]
4.1 Hazard Identification
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GHS Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[5]
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Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[10]
4.2 Recommended Safe Handling Procedures
A multi-layered approach to safety is required when working with this compound.
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Engineering Controls: Always handle this chemical inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1] Ensure an eyewash station and safety shower are readily accessible.[10]
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Personal Protective Equipment (PPE):
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Handling Practices: Avoid creating dust. Do not breathe dust, fumes, or vapors. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[5][11]
4.3 Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[10]
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Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[10]
Conclusion
Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is more than just a chemical intermediate; it is a strategic tool for innovation. Its well-defined physicochemical properties, accessible synthesis, and the advantageous effects of its trifluoromethyl group make it a cornerstone in the rational design of new pharmaceuticals, agrochemicals, and advanced materials. Adherence to rigorous safety protocols is mandatory to harness its full potential responsibly. This guide serves as a foundational resource for researchers aiming to leverage the unique capabilities of this versatile molecular building block.
References
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PubChem. 1H-Pyrazole-3-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate: A Versatile Building Block for Agrochemicals and Pharmaceuticals. (2025-12-29). [Link]
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PubMed Central. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023-05-04). [Link]
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Spectrabase. Ethyl 5-(trifluoromethyl)-3-phenyl-5-hydroxy-4,5-dihydro-1H-pyrazole-1-carboxylate. [Link]
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